2-Methyl-1,4-dithiane
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Overview
Description
2-Methyl-1,4-dithiane is an organosulfur compound with the molecular formula C5H10S2. It is a derivative of 1,4-dithiane, where a methyl group is substituted at the second position. This compound is part of the dithiane family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dithiane can be synthesized through the alkylation of 1,2-ethanedithiol with 2-bromo-2-methylpropane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by the addition of the alkyl halide to form the dithiane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The methyl group and the sulfur atoms in the dithiane ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkylated dithiane derivatives.
Scientific Research Applications
2-Methyl-1,4-dithiane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of dithiane derivatives in drug development, particularly for their ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dithiane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane: The parent compound, which lacks the methyl substitution.
1,3-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiolane: A related compound with a five-membered ring structure.
Uniqueness
2-Methyl-1,4-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This substitution can enhance the compound’s stability and make it more suitable for specific synthetic applications compared to its non-methylated counterparts .
Properties
CAS No. |
36673-99-1 |
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Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
2-methyl-1,4-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 |
InChI Key |
JMDYHOLGUWKACX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCS1 |
Origin of Product |
United States |
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